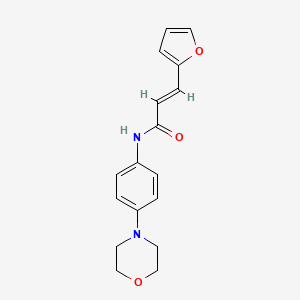
(E)-3-(furan-2-yl)-N-(4-morpholinophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-2-yl)-N-(4-morpholinophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of (E)-3-(furan-2-yl)-N-(4-morpholinophenyl)acrylamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It may also act on other cellular pathways involved in these processes.
Biochemical and Physiological Effects:
(E)-3-(furan-2-yl)-N-(4-morpholinophenyl)acrylamide has been shown to have various biochemical and physiological effects. It can inhibit the activity of certain enzymes involved in cancer cell growth and inflammation, as mentioned earlier. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In animal models, it has been shown to reduce inflammation and improve symptoms of arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (E)-3-(furan-2-yl)-N-(4-morpholinophenyl)acrylamide for lab experiments is its potential as a therapeutic agent in cancer treatment and inflammation. It has also been shown to have low toxicity in animal models, making it a promising candidate for further study. However, one limitation is the complex synthesis method, which may make it difficult to obtain the compound in large quantities.
Orientations Futures
There are several future directions for research on (E)-3-(furan-2-yl)-N-(4-morpholinophenyl)acrylamide. One area of focus is further understanding the mechanism of action and cellular pathways involved in its anti-tumor and anti-inflammatory effects. Another area of research is the development of more efficient synthesis methods to obtain the compound in larger quantities. Additionally, further studies are needed to evaluate the safety and efficacy of this compound as a therapeutic agent in humans.
In conclusion, (E)-3-(furan-2-yl)-N-(4-morpholinophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research for its potential as a therapeutic agent. While the complex synthesis method may make it difficult to obtain the compound in large quantities, studies have shown promising results in cancer treatment and inflammation. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy as a therapeutic agent in humans.
Méthodes De Synthèse
The synthesis of (E)-3-(furan-2-yl)-N-(4-morpholinophenyl)acrylamide involves a multi-step process. The first step involves the reaction of 4-morpholinophenylamine with furan-2-carboxylic acid to form 3-(furan-2-yl)-N-(4-morpholinophenyl)acrylamide. The second step involves the isomerization of the compound to form (E)-3-(furan-2-yl)-N-(4-morpholinophenyl)acrylamide. The overall synthesis method is complex, requiring careful control of reaction conditions and purification steps to obtain a high yield of the final product.
Applications De Recherche Scientifique
(E)-3-(furan-2-yl)-N-(4-morpholinophenyl)acrylamide has been studied for its potential as a therapeutic agent in various scientific research applications. One of the main areas of research has been in cancer treatment. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-17(8-7-16-2-1-11-22-16)18-14-3-5-15(6-4-14)19-9-12-21-13-10-19/h1-8,11H,9-10,12-13H2,(H,18,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBWBQMDMUJNLR-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

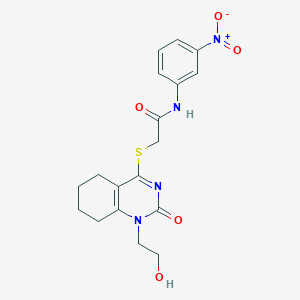
![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2753318.png)
![4-Aminothieno[2,3-d]pyrimidine-2-thiol](/img/structure/B2753319.png)

![(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2753323.png)

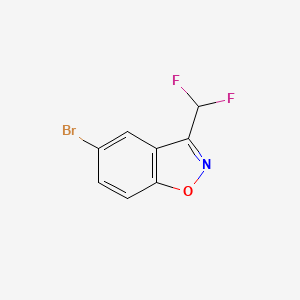
![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2753329.png)
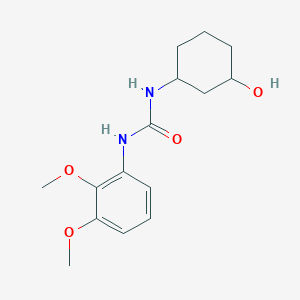

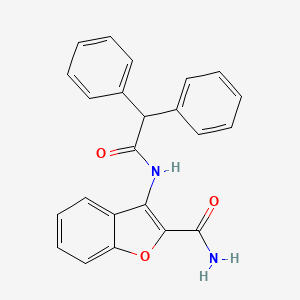
![(2R,3S)-2-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2753335.png)
![1-(Benzenesulfonyl)-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2753336.png)
![5-benzyl-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2753338.png)